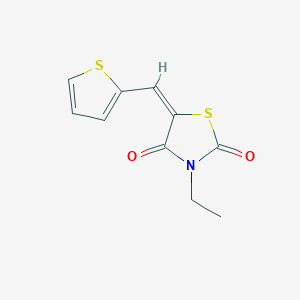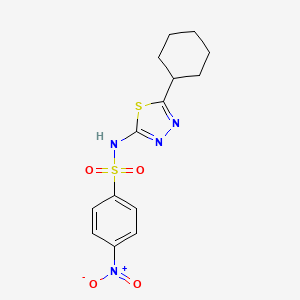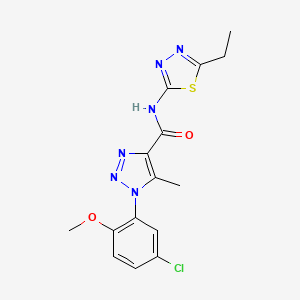
3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, also known as ETM-TTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETM-TTD belongs to the family of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent for cancer and diabetes. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. In addition, research on the synthesis of this compound and its derivatives may lead to the development of new and more potent compounds with therapeutic applications.
Scientific Research Applications
3-ethyl-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been investigated for its potential therapeutic applications in various areas of research. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
properties
IUPAC Name |
(5E)-3-ethyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-2-11-9(12)8(15-10(11)13)6-7-4-3-5-14-7/h3-6H,2H2,1H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWWHVLRKHXUMR-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CS2)SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CS2)/SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-ethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4686526.png)
![2-(2,2-dimethylpropanoyl)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4686533.png)
![3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4686541.png)
![2-methoxyethyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B4686549.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4686562.png)
![1'-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H,1'H-3,4'-bipyrazol-5-ol](/img/structure/B4686567.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4686570.png)



![N-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4686626.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4686628.png)
![ethyl 2-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4686640.png)